molecular formula C20H24N2O5S2 B7833200 N-(4-{[(3R4S)-11-DIOXO-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE

N-(4-{[(3R4S)-11-DIOXO-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B7833200
M. Wt: 436.5 g/mol
InChI Key: YAPIIHFWTQMZSU-PMACEKPBSA-N
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Description

N-(4-{[(3R4S)-11-DIOXO-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE: is a complex organic compound characterized by its unique structural features, including a thiolane ring and sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(3R4S)-11-DIOXO-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring. This is followed by the introduction of the sulfonyl group and the phenylacetamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as chromatography, is essential to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: N-(4-{[(3R4S)-11-DIOXO-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonyl group.

    Substitution: The phenylacetamide moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives.

Scientific Research Applications

N-(4-{[(3R4S)-11-DIOXO-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(3R4S)-11-DIOXO-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and specificity are crucial to understanding its effects.

Comparison with Similar Compounds

Uniqueness: N-(4-{[(3R4S)-11-DIOXO-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE is unique due to its complex structure, which includes a thiolane ring and sulfonyl group

Properties

IUPAC Name

N-[4-[(3R,4S)-1,1-dioxo-4-(2-phenylethylamino)thiolan-3-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-15(23)22-17-7-9-18(10-8-17)29(26,27)20-14-28(24,25)13-19(20)21-12-11-16-5-3-2-4-6-16/h2-10,19-21H,11-14H2,1H3,(H,22,23)/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPIIHFWTQMZSU-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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